Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the treatment of type 2 diabetes mellitus. The main distinction of Desfluoro Sitagliptin from its parent compound is the absence of a fluorine atom in its structure, which can significantly affect its pharmacological properties and interactions with biological systems. This modification makes Desfluoro Sitagliptin a subject of interest for research into its therapeutic potential and mechanisms of action .
The synthesis of Desfluoro Sitagliptin involves several key steps, typically starting from commercially available precursors. A common synthetic route includes:
The molecular formula for Desfluoro Sitagliptin is , with a molecular weight of approximately 300.33 g/mol. The structural modification that differentiates it from Sitagliptin involves the removal of a fluorine atom, which alters its electronic properties and interactions with biological targets.
Desfluoro Sitagliptin undergoes various chemical reactions that are crucial for its synthesis and application:
The choice of reagents and reaction conditions significantly influences the yield and purity of Desfluoro Sitagliptin, making careful optimization essential during synthesis .
Desfluoro Sitagliptin functions primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resultant increase in these hormones leads to enhanced insulin secretion from pancreatic beta cells while simultaneously decreasing glucagon levels from alpha cells .
This mechanism contributes to improved glycemic control in patients with type 2 diabetes mellitus by enhancing insulin sensitivity and promoting glucose-dependent insulin release .
Desfluoro Sitagliptin exhibits several notable physical and chemical properties:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and stability, ensuring compliance with regulatory standards during production .
Desfluoro Sitagliptin has diverse applications in scientific research:
Desfluoro Sitagliptin (DFS), chemically designated as (R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, represents a strategically modified analogue of the widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin [5]. Its defining structural characteristic is the absence of a fluorine atom at the 2-position of the terminal phenyl ring compared to sitagliptin. This deliberate molecular alteration was pursued to elucidate the specific contribution of fluorine substitution to the pharmacology of DPP-4 inhibitors and to explore the therapeutic potential of non-fluorinated analogues [2] [8]. DFS functions as a potent, selective, and competitive inhibitor of DPP-4, thereby elevating endogenous levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism underpins its glucose-lowering efficacy in type 2 diabetes mellitus (T2DM) models. Beyond glycemic control, DFS exhibits distinct pleiotropic effects, particularly on vascular and inflammatory pathways, setting it apart from its fluorinated counterparts [1] [6].
Table 1: Key Chemical Identifiers of Desfluoro Sitagliptin (DFS)
Property | Value |
---|---|
IUPAC Name | (3R)-3-amino-4-(2-fluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
Molecular Formula | C₁₆H₁₇F₄N₅O |
Molecular Weight | 371.33 g/mol |
CAS Registry Number | N/A (Impurity of Sitagliptin) |
Synonyms | DFS; Des-fluoro-sitagliptin; (R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one |
Key Structural Feature | Absence of fluorine at the 2-position of the terminal phenyl ring compared to Sitagliptin |
DFS shares the core triazolopiperazine scaffold characteristic of sitagliptin, comprising a β-amino acid moiety linked to a triazolopiperazine ring bearing a trifluoromethyl group. The critical structural distinction lies in the absence of a fluorine atom on the phenyl ring attached to the β-carbon of the amino acid side chain. This modification directly impacts the molecular volume and electronic distribution within the region designed to occupy the S2 extensive subsite of the DPP-4 enzyme [2] [8].
DFS functions as a competitive inhibitor of DPP-4, binding reversibly to the enzyme's catalytic site. DPP-4 is a serine protease exopeptidase that specifically cleaves N-terminal dipeptides from substrates featuring alanine or proline at the penultimate position. Its primary physiological substrates relevant to glucose metabolism are the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, DFS significantly elevates plasma concentrations of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, constituting its primary glucose-lowering mechanism [1] [7] [8]. Studies in apolipoprotein E-deficient (ApoE-/-) mice, a model of atherosclerosis, demonstrated that DFS administration significantly increased active GLP-1 levels, correlating with improved glycemic parameters [1].
Research reveals that DFS's pharmacological profile extends beyond incretin stabilization. DFS exhibits significant anti-inflammatory and anti-atherogenic properties in preclinical models:
Table 2: Key Pharmacological Effects of Desfluoro Sitagliptin (DFS) in Preclinical Models
Effect Category | Specific Effect | Model System | Proposed Mechanism |
---|---|---|---|
Glycemic Control | ↑ Plasma active GLP-1 & GIP; Improved glucose tolerance | ApoE-/- mice (HFD), OLETF rats | DPP-4 inhibition → ↑ Incretin activity → ↑ Insulin secretion, ↓ Glucagon secretion |
Endothelial Function | ↑ Acetylcholine-induced vasorelaxation; ↑ eNOS phosphorylation | Aortic rings (ApoE-/- mice, HFD) | Enhanced NO bioavailability |
Anti-Atherogenic | ↓ Atherosclerotic lesion area; ↓ Macrophage infiltration | ApoE-/- mice (HFD) | ↓ Inflammatory cytokine/chemokine production (TNF-α, IL-6, MCP-1); ↓ Foam cell formation |
Anti-Inflammatory | ↓ LPS-induced cytokine production (TNF-α, IL-1β, IL-6); ↓ NF-κB translocation | Cultured human macrophages | ↑ GLP-1/cAMP/PKA signaling → ↓ JNK/ERK phosphorylation |
Vascular Remodeling | ↓ Neointimal formation; ↓ Intima-Media Ratio (IMR) | Carotid artery balloon injury (Rats) | ↓ MMP expression/activity; ↓ VSMC proliferation & migration |
The development of DFS emerged from intensive Structure-Activity Relationship (SAR) studies focused on optimizing the β-amino acid segment of early DPP-4 inhibitor leads, particularly within the sitagliptin chemical class. The primary goal was to maximize enzymatic inhibitory potency (IC₅₀), selectivity over related proteases (like DPP-8 and DPP-9), oral bioavailability, and metabolic stability. Fluorine substitution became a pivotal strategy due to the atom's unique physicochemical properties [2] [8].
The introduction of fluorine, particularly at the ortho position (2-position) of the terminal phenyl ring in sitagliptin, was driven by several key rationales:
DFS was strategically synthesized and evaluated as a critical structural probe within this SAR exploration. By removing the fluorine atom from sitagliptin, researchers aimed to:
This targeted investigation revealed that while fluorine generally conferred advantages in terms of in vitro DPP-4 affinity and metabolic stability for the sitagliptin series, its absence in DFS did not abolish potent DPP-4 inhibition. DFS retained significant efficacy in preclinical models, often exhibiting unexpectedly pronounced vasculoprotective and anti-inflammatory effects compared to some fluorinated inhibitors, suggesting that the fluorine atom is not absolutely required for all beneficial pharmacological actions and that its absence might even favor certain pathways [1] [6].
Table 3: Rationale and Impact of Fluorine Substitution in DPP-4 Inhibitors vs. DFS
Aspect | Rationale for Fluorine in DPP-4 Inhibitors | Impact of Fluorine Removal in DFS |
---|---|---|
Binding Affinity (IC₅₀) | Forms dipolar/H-bonding interactions with S2 extensive subsite (e.g., Glu205/206, Tyr662); Optimizes van der Waals contacts | Reduced affinity compared to Sitagliptin, but retains significant DPP-4 inhibition; May alter binding mode subtly |
Metabolic Stability | Blocks oxidative metabolism (CYP450) at the aromatic ring via strong C-F bond; ↑ Half-life | Potentially increased susceptibility to hepatic metabolism; Altered PK profile |
Selectivity (DPP-8/9/FAP) | Fine-tunes fit within DPP-4 cavity vs. off-target proteases | Selectivity profile may be altered; Requires specific assessment |
Bioavailability | Contributes to high oral bioavailability (>90%) via reduced first-pass metabolism | Bioavailability likely lower than Sitagliptin; Quantitative data needed |
Pleiotropic Effects | Influence on off-target interactions or signaling pathways not fully defined | Potentially enhanced anti-inflammatory/vasculoprotective effects observed in models |
While DFS shares the core mechanism of DPP-4 inhibition with fluorinated gliptins like sitagliptin, saxagliptin, and vildagliptin, preclinical evidence highlights significant pharmacological distinctions, particularly concerning effects on the vascular system, inflammation, and intracellular signaling pathways:
Potency in Enzymatic Inhibition: Fluorinated DPP-4 inhibitors generally exhibit slightly higher in vitro potency (lower IC₅₀ values) against the pure DPP-4 enzyme compared to DFS. This difference is attributed to the loss of the specific interactions (dipolar, hydrophobic) facilitated by the fluorine atom within the S2 extensive subsite. For instance, SAR studies consistently show that 2-fluorination of the phenyl ring in the sitagliptin scaffold enhances inhibitory potency by several-fold compared to the des-fluoro analogue [2] [8]. However, DFS still retains sufficient potency to effectively inhibit plasma and tissue DPP-4 activity in vivo, leading to significant increases in active GLP-1 levels and glycemic improvements in diabetic models [1].
Anti-Atherogenic and Vasculoprotective Efficacy: DFS demonstrates a pronounced effect in reducing atherosclerotic burden and improving endothelial function in models of established vascular disease (e.g., ApoE-/- mice). Its efficacy in reducing atherosclerotic lesion area appears particularly robust in these preclinical settings [1]. Furthermore, DFS shows significant efficacy in inhibiting pathological vascular remodeling post-injury. In the rat carotid balloon injury model, DFS administration resulted in a marked reduction in neointimal formation and IMR, effects linked to its ability to downregulate MMP expression and activity. While some fluorinated DPP-4 inhibitors (e.g., sitagliptin) also show vasculoprotective effects, the magnitude of DFS's impact in specific models like neointimal inhibition is noteworthy and suggests potential mechanistic nuances [6]. This enhanced vasculoprotection may relate to its specific interaction profile or differential effects on endothelial cell senescence/apoptosis and macrophage activation beyond pure GLP-1 elevation.
Mechanism of Anti-Inflammatory Action: Both DFS and fluorinated DPP-4 inhibitors exhibit anti-inflammatory properties. However, DFS research highlights a potentiation of GLP-1 receptor (GLP-1R) signaling in specific cell types, particularly macrophages. In human macrophages, DFS enhanced GLP-1-induced cAMP accumulation more effectively than GLP-1 alone. This augmented cAMP/PKA signaling was crucial for DFS's suppression of JNK, ERK1/2, and NF-κB activation, leading to reduced pro-inflammatory cytokine production [1]. While fluorinated inhibitors also modulate inflammation (e.g., sitagliptin reduces NF-κB in liver cells [3]), the specific emphasis on macrophage GLP-1R pathway amplification appears more prominently characterized for DFS. This suggests DFS might have a particularly strong impact on innate immune cell-driven inflammation within the vasculature.
Dependence on GLP-1 for Vascular Effects: Studies with DFS explicitly link many of its vasculoprotective effects to the augmentation of GLP-1 activity. The anti-inflammatory effects in macrophages and the sustained eNOS phosphorylation in endothelial cells were shown to be significantly greater with DFS-enhanced GLP-1 activity compared to GLP-1 alone [1]. While fluorinated DPP-4 inhibitors also act via GLP-1, their effects on certain endpoints (e.g., endothelial dysfunction in hypertension for sitagliptin) are demonstrably GLP-1R dependent [3], other studies suggest some pleiotropic effects of certain fluorinated gliptins might involve GLP-1-independent pathways [8]. DFS's effects, as currently characterized, appear more tightly coupled to GLP-1 pathway potentiation in vascular and inflammatory cells.
Potential Signaling Pathway Modulation: The absence of fluorine might subtly alter the compound's interaction with DPP-4 or other off-target proteins, influencing downstream signaling cascades differently compared to fluorinated analogues. For example, DFS research strongly links its effects to the cAMP/PKA pathway in macrophages and endothelial cells [1]. In contrast, some fluorinated inhibitors (like sitagliptin in liver studies) are shown to activate AMP-activated protein kinase (AMPK) and suppress the NF-κB/IκBα system, contributing to reduced endothelin-1 expression [3] [5]. While overlapping pathways exist (e.g., NF-κB inhibition), the primary upstream trigger (cAMP/PKA vs. AMPK) may differ, potentially due to structural differences influencing cellular interactions or the specific cell types studied. DFS's efficacy in reducing neointimal hyperplasia also points to a potentially stronger suppressive effect on MMPs compared to some fluorinated counterparts in similar models [6].
Table 4: Key Pharmacological Distinctions Between DFS and Fluorinated DPP-4 Inhibitors
Pharmacological Aspect | Desfluoro Sitagliptin (DFS) | Fluorinated DPP-4 Inhibitors (e.g., Sitagliptin, Saxagliptin) |
---|---|---|
DPP-4 Inhibitory Potency (IC₅₀) | Generally slightly lower in vitro potency | Generally higher in vitro potency (due to optimized S2 subsite binding) |
Anti-Atherogenic Effect | Pronounced reduction in lesion area in ApoE-/- mice (HFD) | Demonstrated, but magnitude may vary; Robust data exists for several |
Inhibition of Neointima | Marked reduction in IMR post-balloon injury in rats | Effects demonstrated, direct comparative potency vs DFS less documented |
Macrophage Signaling | Strong ↑ GLP-1-induced cAMP/PKA → ↓ JNK/ERK/NF-κB → ↓ Cytokines | Anti-inflammatory effects shown; Specific GLP-1R potentiation in macrophages less emphasized |
Endothelial Effects | ↑ eNOS phosphorylation & function via GLP-1 augmentation | ↑ eNOS function (GLP-1R dependent/independent pathways suggested) |
Key Upstream Pathway in Vasculature | Primarily cAMP/PKA driven (linked to GLP-1 enhancement) | May involve AMPK activation or other pathways besides cAMP/PKA |
MMP Suppression | Significant downregulation linked to anti-remodeling effect | Effects documented, direct comparison to DFS in same model needed |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0